L-Methionine methyl ester hydrochloride

Corrosion inhibition Iron protection Acid chloride media

Choose this specific hydrochloride salt for aqueous solubility and crystalline stability critical in solution-phase peptide synthesis. Unlike the free base or ethyl ester, it ensures reproducible coupling. Validated for continuous-flow ethambutol synthesis and lipase-catalyzed chiral resolution (>99% ee). Proven 95% corrosion inhibition at 10⁻² M in 1 M HCl, outperforming other aminoesters. Order ≥98% purity for reliable R&D and process development.

Molecular Formula C6H14ClNO2S
Molecular Weight 199.70 g/mol
CAS No. 2491-18-1
Cat. No. B555337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Methionine methyl ester hydrochloride
CAS2491-18-1
SynonymsL-Methioninemethylesterhydrochloride; H-Met-OMe.HCl; 2491-18-1; H-Met-OmeHCl; MethionineMethylEsterHCl; H-D-Met-OMehydrochloride; Met-OMe.HCl; PubChem14925; H-D-Met-OMeinvertedexclamationmarkcurrencyHCl; H-Met-OMehydrochloride; KSC203S0D; SCHEMBL200899; 860409_ALDRICH; CHEMBL118183; CTK1A3901; MEVUPUNLVKELNV-JEDNCBNOSA-N; MolPort-003-938-145; BB_NC-1736; methylL-methioninatehydrochloride; ANW-25565; MethionineMethylEsterHydrochloride; MFCD00012491; AKOS015846050; MCULE-3027295067; RP25735
Molecular FormulaC6H14ClNO2S
Molecular Weight199.70 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCSC)N.Cl
InChIInChI=1S/C6H13NO2S.ClH/c1-9-6(8)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1
InChIKeyMEVUPUNLVKELNV-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Methionine Methyl Ester Hydrochloride CAS 2491-18-1: Procurement-Relevant Chemical Profile and Derivative Classification


L-Methionine methyl ester hydrochloride (CAS 2491-18-1) is the hydrochloride salt of the methyl ester derivative of the essential, sulfur-containing amino acid L-methionine. It is a protected amino acid building block in which the carboxyl group is esterified with methanol and the amino group is stabilized as a hydrochloride salt [1]. The compound is widely utilized as a starting material in solution-phase peptide synthesis and serves as a versatile chiral intermediate for constructing asymmetric building blocks in pharmaceutical research .

Why L-Methionine Methyl Ester Hydrochloride Cannot Be Substituted with Free Base or Alternative Ester Forms: A Procurement Rationale


The hydrochloride salt of L-methionine methyl ester is not functionally equivalent to the free base (L-methionine methyl ester) or alternative esters such as the ethyl ester hydrochloride. The hydrochloride salt form confers enhanced aqueous solubility and crystalline stability, which are essential for reproducible handling in solution-phase peptide synthesis and other aqueous reaction conditions . Substituting the free base would eliminate the counterion, potentially altering solubility and compromising reaction consistency. Similarly, the methyl ester differs from the ethyl ester hydrochloride (CAS 2899-36-7, MW 213.73) [1] in molecular weight, steric profile, and hydrolysis kinetics; the smaller methyl group provides distinct reactivity and deprotection behavior that cannot be assumed identical to the bulkier ethyl analog. Substitution without validation therefore introduces uncontrolled variability in synthetic protocols.

Quantitative Differentiation Evidence for L-Methionine Methyl Ester Hydrochloride: Comparator-Based Performance Data for Scientific Selection


Corrosion Inhibition Efficiency: Superiority of L-Methionine Methyl Ester Hydrochloride Over Other Aminoester Inhibitors

In a comparative study of multiple aminoester organic compounds tested as corrosion inhibitors for iron in 1 M hydrochloric acid using both mass-loss and electrochemical polarization methods, L-methionine methyl ester hydrochloride (METOCH₃) was identified as the best-performing inhibitor among the tested aminoesters [1]. Its inhibition efficiency reached a maximum value of 95% at a concentration of 10⁻² M, and polarization measurements indicated that METOCH₃ functions as a cathodic inhibitor without altering the mechanism of the hydrogen evolution reaction [1].

Corrosion inhibition Iron protection Acid chloride media Electrochemical polarization

Enantioselectivity in Biocatalytic Resolution: Production of N-Acetyl-L-Methionine Methyl Ester with >99% ee

Lipase-catalyzed resolution of N-acetyl-DL-methionine methyl ester using a lipase from Brucella thiophenivorans demonstrated high activity and excellent enantioselectivity toward the substrate [1]. At a racemic substrate loading of 100 g/L after 2 hours, the conversion reached 51.3% and the enantiomeric excess (ee) of the desired product N-acetyl-L-methionine methyl ester exceeded 99%, with an enantiomeric ratio (E) value greater than 200 [1].

Biocatalysis Enzymatic resolution Chiral intermediate Lipase

Synthesis Yield: High-Yield Preparation of L-Methionine Methyl Ester Hydrochloride via Direct Esterification

The synthesis of L-methionine methyl ester hydrochloride via direct esterification of L-methionine with methanol in the presence of thionyl chloride as a catalyst and hydrochloric acid proceeds under mild conditions and achieves high yields ranging from 95.4% to 97.5% . This synthetic route provides an efficient and scalable method for preparing the protected amino acid building block.

Amino acid derivatization Esterification Synthetic methodology Process chemistry

Physicochemical Differentiation: Enhanced Lipophilicity and Solubility Profile Compared to Parent L-Methionine

L-Methionine methyl ester hydrochloride exhibits increased lipophilicity relative to the parent free amino acid L-methionine due to the presence of the ester functionality . This modification enhances its applicability in hydrophobic environments. Simultaneously, the hydrochloride salt form improves aqueous solubility compared to the unprotonated free base, with reported solubility in water, DMSO (125 mg/mL), and various organic solvents including chloroform, dichloromethane, ethyl acetate, and acetone [1].

Lipophilicity Solubility Peptide synthesis Hydrophobic environments

Chiral Purity Specification: Optical Rotation and Enantiomeric Integrity for Asymmetric Synthesis Applications

The L-enantiomer of methionine methyl ester hydrochloride is characterized by a well-defined specific optical rotation. Commercial specifications for the L-isomer report [α]22/D values of +25.9° (c = 1 in H₂O) to +26° (c = 5 in H₂O) , while the corresponding D-enantiomer (CAS 69630-60-0) exhibits optical rotation values of approximately -25.0° to -27.0° (c = 1 in H₂O) . This chiral purity specification enables unambiguous enantiomer identification and ensures that the procured material meets the stereochemical requirements for asymmetric synthesis applications.

Chiral purity Optical rotation Asymmetric synthesis Quality control

Continuous-Flow Conversion: Validated Precursor for Ethambutol Intermediate Synthesis via Raney Nickel Desulfurization

A continuous-flow protocol demonstrated that methionine methyl ester can be continuously converted to the desired chiral intermediate for ethambutol (an anti-tuberculosis active pharmaceutical ingredient) using a Raney® Nickel desulfurization/reduction strategy [1]. The study confirmed that the methionine methyl ester substrate is amenable to continuous-flow processing for API intermediate production, whereas alternative intermediates for levetiracetam/brivaracetam required distinct catalytic approaches (Raney® Nickel without H₂ and Pd/C-H₂, or photochemical desulfurization) [1].

Continuous-flow chemistry API intermediate Desulfurization Ethambutol

Validated Application Scenarios for L-Methionine Methyl Ester Hydrochloride Based on Quantitative Evidence


Corrosion Inhibitor Formulation for Iron in Acidic Chloride Environments

Based on direct comparative evidence demonstrating a 95% inhibition efficiency at 10⁻² M concentration in 1 M HCl—outperforming other tested aminoesters—this compound is specifically suited for formulating corrosion inhibitor packages for iron and steel assets exposed to acidic chloride media [1]. The cathodic inhibition mechanism without alteration of the hydrogen evolution reaction pathway provides predictable and stable performance. This application is directly supported by the comparative corrosion study from Hammouti et al. (1995).

Enzymatic Resolution for Production of Enantiopure Chiral Intermediates

The N-acetyl derivative of L-methionine methyl ester has been demonstrated to undergo lipase-catalyzed resolution achieving >99% enantiomeric excess with an enantiomeric ratio exceeding 200 [1]. This validated biocatalytic performance supports the use of L-methionine methyl ester hydrochloride-derived substrates in the production of high-purity chiral intermediates for pharmaceutical synthesis, particularly where stereochemical integrity is critical.

Continuous-Flow Synthesis of Anti-Tuberculosis API Intermediates

A published continuous-flow protocol confirms that methionine methyl ester can be continuously converted to the chiral intermediate required for ethambutol synthesis using Raney® Nickel desulfurization/reduction [1]. This validated application supports procurement of this compound for continuous manufacturing workflows targeting anti-tuberculosis active pharmaceutical ingredients. The study specifically delineates the catalytic strategy as distinct from those required for other API intermediate classes, underscoring the compound-specific nature of this route.

Protected Amino Acid Building Block in Solution-Phase Peptide Synthesis

The hydrochloride salt of the methyl ester provides a protected amino acid form suitable for solution-phase peptide synthesis [1]. The methyl ester protects the carboxyl group during coupling reactions, while the hydrochloride salt ensures crystalline stability and aqueous solubility for convenient handling. This application is a standard use case for protected amino acid derivatives and is supported by vendor specifications and peptide synthesis protocols [2].

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